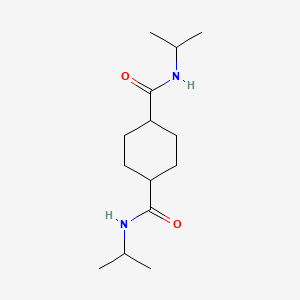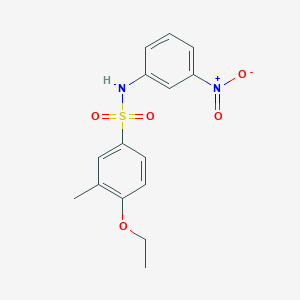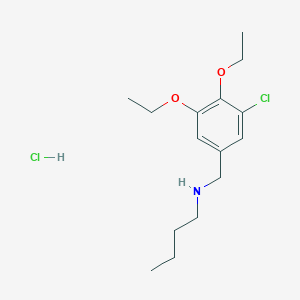![molecular formula C21H26N2O5 B4395867 N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4395867.png)
N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
Overview
Description
N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, also known as BTB-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been found to have antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases. Additionally, N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in lab experiments is its specificity for HDAC inhibition, which allows for more targeted research. Additionally, N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide has been found to have low toxicity, making it a safer alternative to other HDAC inhibitors. However, one limitation of using N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are a number of potential future directions for research involving N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. One area of interest is its potential applications in the treatment of cancer, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide and its potential applications in other disease areas, such as neurodegenerative and oxidative stress-related diseases. Finally, the development of more soluble forms of N-{2-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide could help to overcome some of the limitations associated with its use in lab experiments.
properties
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-5-6-11-22-21(25)15-9-7-8-10-16(15)23-20(24)14-12-17(26-2)19(28-4)18(13-14)27-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOUMCVIKMSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)
![3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4395810.png)
![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B4395816.png)
![{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395819.png)
![5-[(cycloheptylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4395824.png)



![3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4395854.png)
![N-[(tert-butylamino)carbonyl]benzamide](/img/structure/B4395859.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4395902.png)